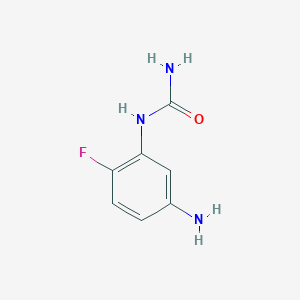

(5-Amino-2-fluorophenyl)urea

Vue d'ensemble

Description

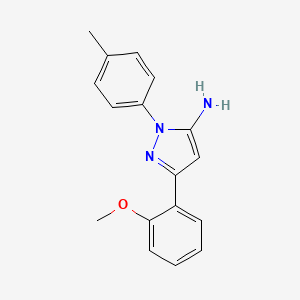

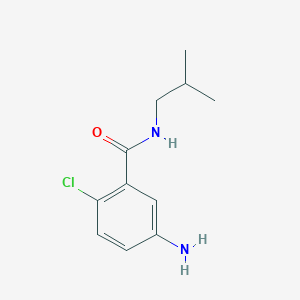

“(5-Amino-2-fluorophenyl)urea” is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 169.16 . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique

Urease Inhibition and Therapeutic Applications

Urease inhibitors, including urea derivatives, have shown potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Research highlights the exploration of urea derivatives as urease inhibitors, noting their significant but underexploited therapeutic potential. The study points out the necessity for further exploration beyond the currently clinically used acetohydroxamic acid, due to its severe side effects, indicating a promising area for (5-Amino-2-fluorophenyl)urea applications (Kosikowska & Berlicki, 2011).

Diagnostic and Clinical Research Utilization

Stable isotopes play a critical role in the diagnosis and clinical research, offering safer alternatives to radioactive isotopes. The application of this compound, potentially labeled with stable isotopes, could enhance diagnostic procedures, including the evaluation of metabolic disorders and the assessment of drug metabolism and pharmacokinetics. This approach aligns with the increasing use of stable isotopes in clinical science for patient safety and applicability in clinical problems (Halliday & Rennie, 1982).

Agricultural and Environmental Impact

The role of urease in agriculture, particularly in nitrogen metabolism and fertilizer efficiency, highlights another potential application of this compound as an inhibitor to improve nitrogen-use efficiency and reduce environmental pollution. Research on plant ureases emphasizes the critical environmental issue of nitrogen loss and the potential of urease inhibitors to manage these losses, thereby improving agricultural practices and environmental sustainability (Kumar, 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-Fluorophenylurea, suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured during handling . The compound should not come in contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Mécanisme D'action

Target of Action

Urea derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Urea derivatives are generally known to interact with their targets through hydrogen bonding, given the presence of the urea functional group .

Biochemical Pathways

Urea derivatives have been implicated in various biochemical pathways, including the urea cycle, which is crucial for the detoxification of ammonia in the body .

Pharmacokinetics

The pharmacokinetics of urea derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some urea derivatives have been shown to have anti-proliferative effects, suggesting potential anti-tumor activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of urea derivatives .

Propriétés

IUPAC Name |

(5-amino-2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,9H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLGGVVYQQUNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)

![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)

![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)